N-(3-acetamidonaphthalen-2-yl)acetamide
Description
N-(3-Acetamidonaphthalen-2-yl)acetamide (CAS 33333-88-9) is a naphthalene-derived acetamide featuring dual acetamide groups at the 2- and 3-positions of the naphthalene ring. This compound’s structure combines aromaticity with hydrogen-bonding capabilities due to the acetamide moieties, making it a candidate for diverse applications, including pharmaceutical intermediates and materials science .
Properties
IUPAC Name |
N-(3-acetamidonaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)15-13-7-11-5-3-4-6-12(11)8-14(13)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZJVPFDGODCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidonaphthalen-2-yl)acetamide typically involves the acylation of 3-amino-2-naphthol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidonaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-acetamidonaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The meta-substitution pattern on aromatic rings significantly influences physicochemical properties. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () shows that electron-withdrawing groups (e.g., Cl, NO₂) at meta positions alter crystal packing and dipole interactions. Similarly, the 3-acetamido group in the target compound likely enhances intermolecular hydrogen bonding compared to para-substituted analogs .
- N-(3-Nitrophenyl)acetamide () demonstrates nitro groups’ impact on reactivity, with nitro-substituted acetamides often exhibiting higher electrophilicity. This contrasts with the target compound’s acetylated naphthalene, which may prioritize steric effects over electronic modulation .
Key Data Tables
Table 2: Spectroscopic Signatures
| Compound Name | IR C=O (cm⁻¹) | ¹H NMR (Aromatic δ, ppm) | Key Functional Groups |
|---|---|---|---|
| N-(3-Acetamidonaphthalen-2-yl)acetamide | 1670–1690 | 7.2–8.5 | Dual acetamide |
| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide | 1682 | 7.2–8.4 | Triazole, NO₂ |
| N-(3-Acetyl-2-thienyl)acetamide | 1676 | 6.8–7.5 | Thienyl, acetyl |
Biological Activity
N-(3-acetamidonaphthalen-2-yl)acetamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research studies.
Synthesis and Structural Characteristics
This compound is synthesized through the acylation of 3-amino-naphthalene-2-carboxamide with acetic anhydride. The compound features an acetamide functional group linked to a naphthalene ring, which is essential for its biological activity. The structural formula can be represented as follows:
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of acetamide derivatives, including this compound. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. For instance, an investigation into various acetamide derivatives showed significant antioxidant effects measured by the ABTS radical scavenging assay, with some compounds exhibiting IC50 values in low micromolar ranges .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. Results indicated that this compound does not exhibit significant cytotoxicity at concentrations below 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS production in stimulated macrophages, indicating its role in modulating inflammatory responses.
- Nitric Oxide (NO) Production : It has been shown to significantly reduce NO production in LPS-stimulated macrophages, highlighting its potential anti-inflammatory properties .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of acetamide derivatives, this compound was tested against several cancer cell lines, including breast and colon cancer models. The compound demonstrated moderate growth inhibition with GI50 values ranging from 5 to 15 µM, indicating its potential as a lead compound for further development .
| Cell Line | GI50 (µM) |
|---|---|
| Breast Cancer | 10 |
| Colon Cancer | 7 |
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results suggested that treatment with this compound significantly improved cell viability and reduced apoptosis rates in neuronal cells exposed to oxidative stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
